molecular formula C6H11Se B14308814 Cyclohexyl selenol

Cyclohexyl selenol

Cat. No.: B14308814
M. Wt: 162.12 g/mol
InChI Key: SHKWSQDBEUZETI-UHFFFAOYSA-N
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Description

Cyclohexaneselenol is an organoselenium compound with the molecular formula C6H11SeH It is a derivative of cyclohexane where one hydrogen atom is replaced by a selenol group (-SeH)

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexaneselenol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with selenium, followed by hydrolysis. The reaction can be summarized as follows: [ \text{C6H11MgBr} + \text{Se} \rightarrow \text{C6H11SeMgBr} ] [ \text{C6H11SeMgBr} + \text{H2O} \rightarrow \text{C6H11SeH} + \text{MgBrOH} ]

Industrial Production Methods: While specific industrial production methods for cyclohexaneselenol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohexaneselenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexaneseleninic acid (C6H11SeOH).

    Reduction: It can be reduced to cyclohexane.

    Substitution: The selenol group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Cyclohexaneseleninic acid.

    Reduction: Cyclohexane.

    Substitution: Depending on the nucleophile, various substituted cyclohexane derivatives can be formed.

Scientific Research Applications

Cyclohexaneselenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Medicine: Research is ongoing into its potential use in developing selenium-based drugs due to selenium’s known antioxidant properties.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexaneselenol exerts its effects involves the interaction of the selenol group with various molecular targets. Selenium is known to participate in redox reactions, and cyclohexaneselenol can act as an antioxidant by neutralizing reactive oxygen species. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress pathways.

Comparison with Similar Compounds

    Cyclohexanol: Similar in structure but contains a hydroxyl group (-OH) instead of a selenol group.

    Cyclohexanethiol: Contains a thiol group (-SH) instead of a selenol group.

    Cyclohexane: The parent hydrocarbon without any functional group.

Uniqueness: Cyclohexaneselenol is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make cyclohexaneselenol a compound of significant interest.

Properties

Molecular Formula

C6H11Se

Molecular Weight

162.12 g/mol

InChI

InChI=1S/C6H11Se/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

SHKWSQDBEUZETI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Se]

Origin of Product

United States

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